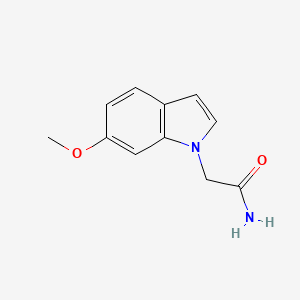
3-(4-chloro-3-formylphenyl)-N-methylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is an organic compound that belongs to the class of amides It features a chloro-substituted benzene ring with a formyl group and a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-formylbenzaldehyde and N-methylpropionamide.
Condensation Reaction: The formyl group of 4-chloro-3-formylbenzaldehyde reacts with the amide group of N-methylpropionamide under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chloro-3-formylphenyl)-N-methylpropionamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4-chloro-3-carboxyphenyl)-N-methylpropionamide.
Reduction: 3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-chloro-3-formylphenyl)-N-methylpropionamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis, proliferation, or differentiation.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-formylbenzaldehyde: Shares the chloro and formyl groups but lacks the amide moiety.
N-methylpropionamide: Contains the amide group but lacks the aromatic ring with chloro and formyl substituents.
3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide: A reduced form of the target compound with a hydroxyl group instead of a formyl group.
Uniqueness
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is unique due to the presence of both the chloro-substituted aromatic ring and the formyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H12ClNO2 |
|---|---|
Peso molecular |
225.67 g/mol |
Nombre IUPAC |
3-(4-chloro-3-formylphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-13-11(15)5-3-8-2-4-10(12)9(6-8)7-14/h2,4,6-7H,3,5H2,1H3,(H,13,15) |
Clave InChI |
MIQUDXNCIVIEQN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CCC1=CC(=C(C=C1)Cl)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




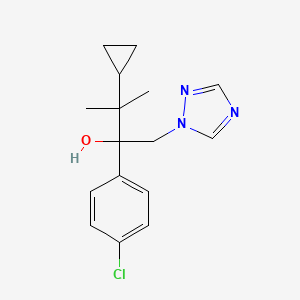
![1H-Pyrrolo[2,3-b]pyridine, 5-nitro-2-(trifluoromethyl)-](/img/structure/B8282502.png)

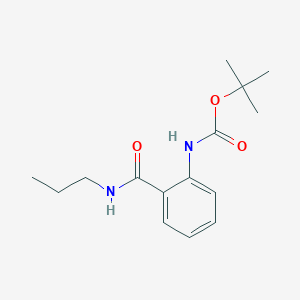
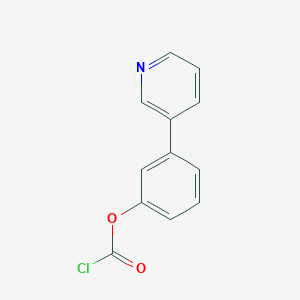
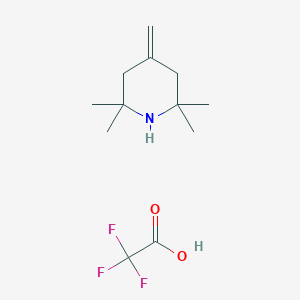
![1-[(p-Aminophenyl)sulfonyl]-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B8282552.png)


